molecular formula C19H21FN2O2 B560403 Eplivanserin CAS No. 130579-75-8

Eplivanserin

Cat. No.: B560403
CAS No.: 130579-75-8
M. Wt: 328.4 g/mol
InChI Key: VAIOZOCLKVMIMN-FOUXOUMPSA-N
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Description

Eplivanserin, also known as SR-46,349, is a compound that was developed as an experimental drug for the treatment of insomnia. It was being developed by Sanofi Aventis but was later withdrawn from approval applications in both the United States and Europe. This compound is an inverse agonist on the serotonin receptor subtype 5-HT2A, which distinguishes it from older sedating drugs that act on the same receptor .

Safety and Hazards

Eplivanserin is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Eplivanserin interacts with the serotonin receptor subtype 5-HT2A . It has an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the 5-HT2A receptor. This receptor is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum . This compound’s antagonism of the 5-HT2A receptor can stimulate dopamine release .

Molecular Mechanism

This compound acts as an inverse agonist on the serotonin receptor subtype 5-HT2A . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .

Temporal Effects in Laboratory Settings

This compound has been shown to increase slow-wave sleep (N3 sleep) in subjects with normal sleep . In one study, injection of this compound to male mice 3 hours after the beginning of the light phase of the light–dark cycle produced a significant increase in slow-wave sleep .

Dosage Effects in Animal Models

It is known that this compound inhibits 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after intraperitoneal injection, and 0.097 mg/kg after oral administration in mice .

Metabolic Pathways

It is known that this compound interacts with the serotonin receptor subtype 5-HT2A, which plays a role in various neurotransmitter systems .

Subcellular Localization

It is known that this compound acts on the 5-HT2A receptor, which is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum .

Preparation Methods

The synthesis of Eplivanserin involves several steps. One of the primary synthetic routes includes the condensation of 2’-Fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce dimethylaminoacetoxime. The final product is obtained through a convergent synthesis that results in a mixture of isomers .

For industrial production, the process involves isomerization and crystallization of the this compound base using fumaric acid in the presence of a polar solvent with a boiling point greater than 100°C .

Chemical Reactions Analysis

Eplivanserin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Eplivanserin is often compared with other 5-HT2A receptor antagonists such as:

    Pimavanserin: Used in the treatment of Parkinson’s disease psychosis.

    Volinanserin: Investigated for its potential in treating schizophrenia.

    Mirtazapine: An antidepressant with sedative properties.

What sets this compound apart is its selective affinity for the 5-HT2A receptor and its minimal interaction with other receptor types, making it a more targeted option for treating insomnia without the side effects associated with broader receptor activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Eplivanserin can be achieved through a six-step process involving various reactions.", "Starting Materials": ["3-methoxyphenylacetic acid", "4-bromo-1,2,3,6-tetrahydropyridine", "methyl 2-(methylamino)benzoate", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium cyanoborohydride", "acetic acid"], "Reaction": [ "Step 1: The reaction between 3-methoxyphenylacetic acid and thionyl chloride produces 3-methoxyphenylacetyl chloride.", "Step 2: 4-bromo-1,2,3,6-tetrahydropyridine reacts with 3-methoxyphenylacetyl chloride in the presence of sodium hydride to form 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine.", "Step 3: The reaction between methyl 2-(methylamino)benzoate and palladium on carbon in the presence of hydrogen gas results in the formation of methyl 2-aminobenzoate.", "Step 4: Methyl 2-aminobenzoate reacts with 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine in the presence of sodium hydride to form 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid methyl ester.", "Step 5: The reaction between 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid methyl ester and sodium cyanoborohydride in the presence of acetic acid results in the formation of 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid.", "Step 6: The final step involves the reaction of 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid with an appropriate amine to produce Eplivanserin." ] }

CAS No.

130579-75-8

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+

InChI Key

VAIOZOCLKVMIMN-FOUXOUMPSA-N

Isomeric SMILES

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

Appearance

Solid powder

Purity

>98%

Synonyms

SR-46349;  Eplivanserin

Origin of Product

United States

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